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Compound of Interest

Compound Name: Dehydrocrenatine

Cat. No.: B045958

For researchers and drug development professionals, Dehydrocrenatine, a (3-carboline
alkaloid, has demonstrated notable anti-cancer properties in a variety of cancer cell lines. This
guide provides a comparative overview of its effects, supported by experimental data, to
validate its potential as a therapeutic agent. The primary mechanisms of action include the
induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Dehydrocrenatine has shown efficacy in liver, oral, and nasopharyngeal cancer cell lines. Its
anti-cancer activity is primarily attributed to its ability to induce programmed cell death
(apoptosis) and halt the cell division cycle, thereby inhibiting tumor growth. Furthermore, it has
been found to interfere with critical signaling cascades within cancer cells, namely the
JNK/MAPK and JAK/STAT pathways, which are often dysregulated in cancer.

Comparative Efficacy of Dehydrocrenatine

The cytotoxic effects of Dehydrocrenatine have been evaluated across several cancer cell
lines, demonstrating a dose-dependent inhibition of cell viability.
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Cell Line Cancer Type Key Findings

Significant reduction in cell

Huh-7 Hepatocellular Carcinoma viability and colony formation.

[1](21[3]

Dose-dependent decrease in

Sk-hep-1 Hepatocellular Carcinoma ) )
cell proliferation.[1][2]
SAS Oral Squamous Cell Induction of apoptosis and cell
Carcinoma cycle arrest.

Inhibition of proliferation and
Oral Squamous Cell ) ] ]
SCC-9 ) induction of apoptotic
Carcinoma
pathways.

Reduced cell viability in a
NPC-BM Nasopharyngeal Carcinoma dose- and time-dependent

manner.[4]

Reduced cell viability in a
RPMI-2650 Nasopharyngeal Carcinoma dose- and time-dependent

manner.[4]

Induced approximately 23%
NPC-039 Nasopharyngeal Carcinoma cell death at the highest

concentration.[4]

Induction of Apoptosis

Dehydrocrenatine triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic
(death receptor) pathways. This is characterized by chromatin condensation, a hallmark of
apoptosis.[1]
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Cell Line Concentration Apoptotic Effects

Significant induction of
Huh-7 20 uM ) )
chromatin condensation.[1]

Significant induction of
Sk-hep-1 20 uM _ _
chromatin condensation.[1]

Cell Cycle Arrest

A key mechanism of Dehydrocrenatine's anti-proliferative effect is the induction of cell cycle
arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis
and proliferating.

% of Cells in G2/M Phase

Cell Line Concentration
(approx.)
Huh-7 20 pM ~45%
Sk-hep-1 20 uM ~40%
SAS 100 uM Significant increase
SCC-9 100 pM Significant increase

Modulation of Signaling Pathways

Dehydrocrenatine exerts its anti-cancer effects by targeting key signaling pathways that are
crucial for cancer cell survival and proliferation.

JNK/MAPK Signaling Pathway

Dehydrocrenatine has been shown to suppress the phosphorylation of INK1/2, a key
component of the MAPK signaling pathway, which is involved in cell proliferation and survival.
[1][2][5] In some contexts, it can also enhance the phosphorylation of ERK, another MAPK
protein, to induce apoptosis.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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